
(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid
Übersicht
Beschreibung
“(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid”, also known as 3-CPBA, is a boronic acid derivative. It has a molecular formula of C10H13BClNO3 .
Molecular Structure Analysis
The molecular structure of “(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid” consists of 10 carbon atoms, 13 hydrogen atoms, 1 boron atom, 1 chlorine atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid” has a molecular weight of 241.48 g/mol . It has a density of 1.27g/cm3 . The melting point is 218-220ºC .Wissenschaftliche Forschungsanwendungen
Sensing Applications
Boronic acids, including (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in various sensing applications, which can be homogeneous assays or heterogeneous detection methods .
Biological Labelling and Protein Manipulation
The compound’s interaction with diols also allows for its use in biological labelling and protein manipulation. This includes the modification of proteins, which is essential for understanding protein function and interaction .
Development of Therapeutics
Boronic acids are utilized in the development of therapeutics due to their unique chemical properties. They can be used to create molecules that have potential medicinal applications, including the targeting of specific biological pathways .
Separation Technologies
The compound’s ability to form complexes with diols makes it useful in separation technologies. This application is particularly relevant in the purification processes of various biomolecules .
Electrophoresis of Glycated Molecules
Electrophoresis is a technique used to separate molecules based on their size and charge. Boronic acids, including our compound of interest, are used for the electrophoresis of glycated molecules, which is significant in the analysis of glycosylated proteins .
Building Materials for Analytical Methods
Boronic acids are employed as building materials for microparticles and polymers used in analytical methods. This includes the controlled release of substances like insulin, which is crucial for diabetes management .
Suzuki-Miyaura Coupling
This compound can be used in Suzuki-Miyaura coupling reactions, a palladium-catalyzed process to create carbon-carbon bonds. This reaction is fundamental in synthetic organic chemistry and can be used to attach the 3-(3-Chloropropylsulfonamido)phenyl group to other organic molecules.
Fluorescent Tools for Bioanalytical Applications
Phenyl boronic acid (PBA) derivatives, such as our compound, can be synthesized to create functional and modular fluorescent tools. These tools are used for tethering the glycan domain of antibodies, which is a critical aspect of bioanalytical applications .
Eigenschaften
IUPAC Name |
[3-(3-chloropropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO3/c12-5-2-6-13-10(14)8-3-1-4-9(7-8)11(15)16/h1,3-4,7,15-16H,2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJIILRCPRVUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCCCl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657450 | |
| Record name | {3-[(3-Chloropropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874288-10-5 | |
| Record name | {3-[(3-Chloropropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



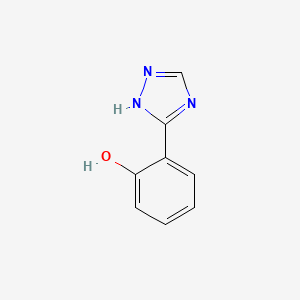

![3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417718.png)
![3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417719.png)
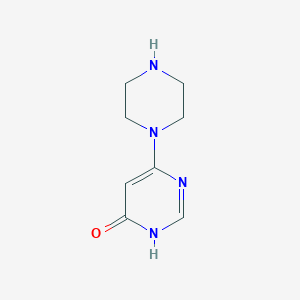

![3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417729.png)
![4-(6-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417730.png)
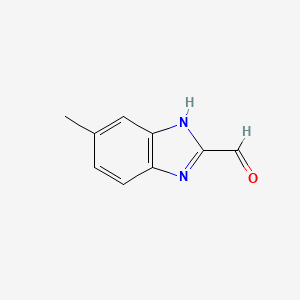
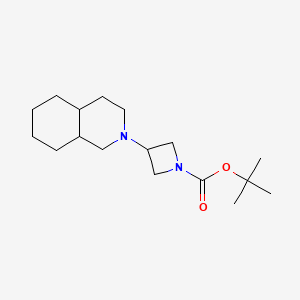
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline](/img/structure/B1417733.png)
![6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine](/img/structure/B1417734.png)
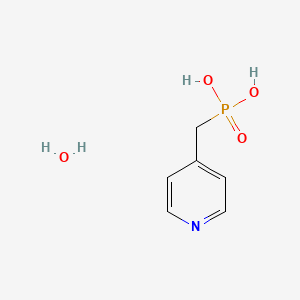
![2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine](/img/structure/B1417739.png)